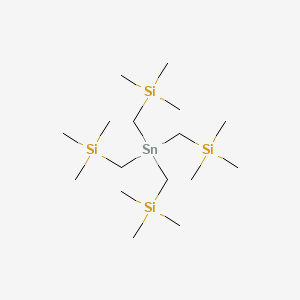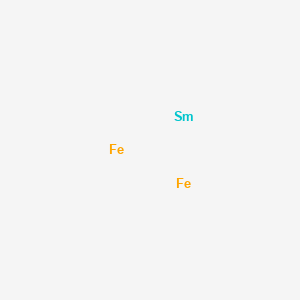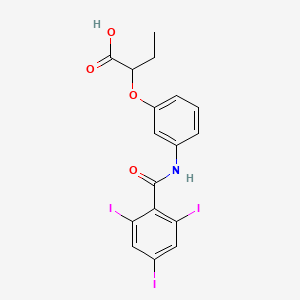
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- is a complex organic compound with a unique structure. It contains 14 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 3 iodine atoms . This compound is notable for its aromatic rings and the presence of iodine atoms, which contribute to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- involves multiple steps. One common method starts with the preparation of the intermediate 3-amino-2,4,6-triiodobenzamide. This intermediate is then reacted with phenoxybutyric acid under specific conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as hydroformylation and oxidation. These methods ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of radiology due to the presence of iodine atoms.
Industry: It is used in the production of specialized chemicals and materials
作用机制
The mechanism of action of butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The presence of iodine atoms enhances its ability to interact with biological molecules, making it a valuable tool in radiology and other medical applications .
相似化合物的比较
Similar Compounds
Butanoic acid, 2-amino-: This compound shares a similar structure but lacks the iodine atoms, making it less effective in radiological applications.
Isobutyric acid: An isomer of butyric acid, it has different chemical properties and applications.
Uniqueness
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- is unique due to its combination of aromatic rings and iodine atoms. This structure provides it with distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
22708-34-5 |
|---|---|
分子式 |
C17H14I3NO4 |
分子量 |
677.01 g/mol |
IUPAC 名称 |
2-[3-[(2,4,6-triiodobenzoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-2-14(17(23)24)25-11-5-3-4-10(8-11)21-16(22)15-12(19)6-9(18)7-13(15)20/h3-8,14H,2H2,1H3,(H,21,22)(H,23,24) |
InChI 键 |
CDTXYVVEESTFNG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



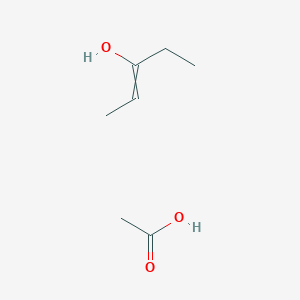
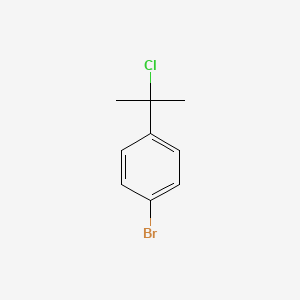
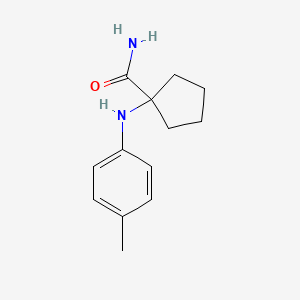
![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)

![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
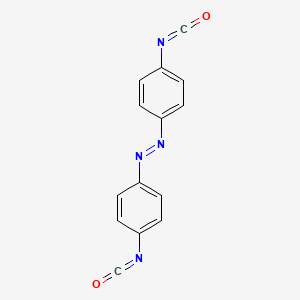
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
